molecular formula C37H38O13 B1208097 (3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Cat. No. B1208097
M. Wt: 690.7 g/mol
InChI Key: FPIKGAFXXMSOSP-LAIUBXKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis Methods

  • Convenient Synthesis Approach : A novel approach for the synthesis of a structurally similar compound was developed, achieving about 72% overall yield (Liu et al., 2010).
  • Iodine(III) Mediated Synthesis : A method involving iodine(III) was used for synthesizing related compounds, demonstrating the versatility of iodine in organic synthesis (Prakash et al., 2006).

Chemical Transformations

  • Prins-Type Cyclization of Oxonium Ions : This method was applied to create tetrahydro-2H-pyrans and tetrahydrofuran derivatives, highlighting the scope of oxonium-ion cyclization in complex molecule synthesis (Fráter et al., 2004).
  • Photocyclization for Heterocycles Synthesis : A process involving ring transformation and photocyclization was used to synthesize new classes of heterocycles, demonstrating the utility of photocyclization in organic chemistry (Sharon et al., 2005).

Novel Reactions

  • Michael-Wittig Reactions : This study presented novel Michael-Wittig condensations for the synthesis of highly functionalized compounds, expanding the repertoire of organic synthesis techniques (Moorhoff, 1997).

Structural and Spectral Analysis

  • Crystal Structure Determination : The crystal structures of related compounds were determined, providing insights into the molecular architecture and potential applications in material science (Kranjc et al., 2012).

Biological Activity

  • Evaluation of Antioxidant Activity : A study synthesized novel compounds and assessed their antioxidant activity, highlighting the potential biomedical applications of such compounds (Saher et al., 2018).

properties

Product Name

(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C37H38O13

Molecular Weight

690.7 g/mol

IUPAC Name

(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C37H38O13/c1-17-23(38)7-11-28(47-17)49-25-9-10-26(46-19(25)3)20-5-6-21-30(32(20)41)33(42)22-13-14-36(44)16-35(4,50-29-12-8-24(39)18(2)48-29)15-27(40)37(36,45)31(22)34(21)43/h5-8,11-14,17-19,25-26,28-29,41,44-45H,9-10,15-16H2,1-4H3/t17?,18?,19?,25?,26?,28?,29?,35-,36-,37-/m0/s1

InChI Key

FPIKGAFXXMSOSP-LAIUBXKZSA-N

Isomeric SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)OC6C=CC(=O)C(O6)C)O)O)O)OC7C=CC(=O)C(O7)C

Canonical SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)OC6C=CC(=O)C(O6)C)O)O)O)OC7C=CC(=O)C(O7)C

synonyms

Sch 47554
Sch-47554

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 3
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 4
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 5
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

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